1-Cycloheptylpiperazine
Overview
Description
1-Cycloheptylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a seven-membered cycloheptyl ring attached to a piperazine moiety
Mechanism of Action
Target of Action
1-Cycloheptylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . The GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound, being a derivative of piperazine, is likely to share a similar mode of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its similarity to piperazine, it may influence the gabaergic system, which plays a crucial role in numerous physiological and pathological processes, including cognition, learning, and memory .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its similarity to piperazine, it may cause hyperpolarization of nerve endings, leading to the paralysis of certain parasites . This suggests potential anthelmintic applications.
Biochemical Analysis
Biochemical Properties
It is known to be bioactive when administered at high doses and may have therapeutic effects on various diseases . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Cycloheptylpiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-Cycloheptylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
1-Cycloheptylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study the interactions of piperazine derivatives with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
1-Cycloheptylpiperazine can be compared to other piperazine derivatives, such as 1-Cyclohexylpiperazine and piperazine itself. While all these compounds share the piperazine core structure, their unique ring substitutions confer different chemical and biological properties:
Properties
IUPAC Name |
1-cycloheptylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSINHUYLALJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355300 | |
Record name | 1-cycloheptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21043-42-5 | |
Record name | 1-cycloheptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21043-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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